molecular formula C12H8ClNOS B583186 7-Chloro-10H-phenothiazin-3-ol CAS No. 104036-77-3

7-Chloro-10H-phenothiazin-3-ol

Cat. No. B583186
M. Wt: 249.712
InChI Key: XYVIDWXYLWNTJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A number of new hydroxyphenothiazines are synthesized by the reduction of corresponding 3H-phenothiazin-3-ones with sodium dithionite and zinc dust-acetic acid .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "7-Chloro-10H-phenothiazin-3-ol".

Scientific Research Applications

Photovoltaic Applications

Phenothiazine derivatives have been explored for their potential in photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs). A comprehensive study on the structural diversity within the phenothiazine class for DSSCs has revealed that substituents in 3, 7, and 10 positions can significantly impact the photovoltaic performance. The π-spacer connected para to the 10H nitrogen atom of phenothiazine at the 3-position has been identified as critical for optimal device performance. The study indicates that there is untapped potential in certain geometries that could enhance the efficiency of DSSCs with further optimization (Buene, Hagfeldt, & Hoff, 2019).

Electrochemical Applications

In the realm of lithium-ion batteries, phenothiazine molecules have been shown to serve as stable redox shuttle additives. This application provides chemical overcharge and overdischarge protection, contributing to the longevity and safety of battery systems. The diffusion constants and redox potentials of phenothiazine derivatives have been measured, demonstrating their stability and potential for practical applications in battery technology (Buhrmester, Moshurchak, Wang, & Dahn, 2006).

Synthetic Chemistry

Phenothiazine derivatives have been synthesized for various purposes, including the development of new compounds with potential antimicrobial, antitubercular, antioxidant, and anticancer activities. The synthesis of novel 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides and their evaluation for biological activities exemplify the diverse applications of phenothiazine in synthetic and medicinal chemistry (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

properties

IUPAC Name

7-chloro-10H-phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVIDWXYLWNTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorophenothiazin-3-ol

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